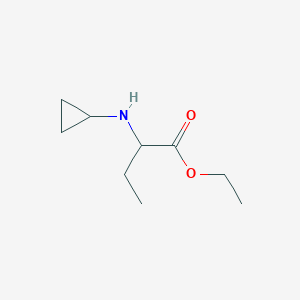

Ethyl 2-(cyclopropylamino)butanoate

説明

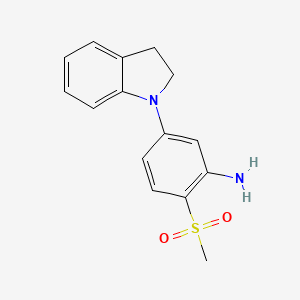

Ethyl 2-(cyclopropylamino)butanoate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is used for pharmaceutical testing .

Molecular Structure Analysis

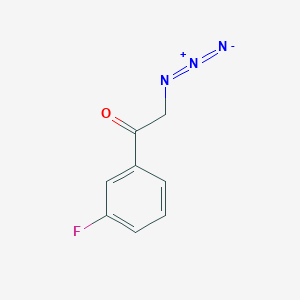

The InChI code for Ethyl 2-(cyclopropylamino)butanoate is 1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(cyclopropylamino)butanoate is a liquid at room temperature .科学的研究の応用

Biofuel and Biocommodity Chemical Production

Ethyl 2-(cyclopropylamino)butanoate, also known as 2-butanone or methyl ethyl ketone (MEK), has potential applications as a biofuel and biocommodity chemical. Research has explored the production of 2-butanone through the conversion of meso-2,3-butanediol using a B12-dependent dehydratase and a secondary alcohol dehydrogenase (Ghiaci, Norbeck, & Larsson, 2014).

Solvent in Various Industries

2-Butanone serves as a solvent in processes involving gums, resins, cellulose acetate, and cellulose nitrate. It's also used in the synthetic rubber industry, production of paraffin wax, high-grade lubricating oil, and household products like lacquers, varnishes, paint remover, and glues (Ware, 1988).

Chemical Synthesis

In chemical synthesis, 2-butanone is involved in various reactions. For example, it undergoes additional decompositions as a metastable [C4H8O]+˙ ion, important in the study of ionized aldehydes, unsaturated and cyclic alcohols, and enolic ions (McAdoo, Hudson, & Witiak, 1979).

Biotechnology

2-Butanone is also studied in biotechnology for its potential in bio-based production processes. For instance, recombinant E. coli cells have been used for a cascade reaction involving 2-butanone for the production of methyl propionate, a precursor of methyl methacrylate (Pereira, van der Wielen, & Straathof, 2018).

Chromatography

In the field of chromatography, 2-butanone has been employed as part of a solvent system for the separation of amino acids, offering reproducibility and distinctive coloring for easier identification of amino acids (Mizell & Simpson, 1961).

Medicinal Chemistry

In medicinal chemistry, 2-butanone is used in the synthesis of various compounds. An example includes the synthesis of N-Substituted 2,4‐Azepandione ring systems, where 2-butanone derivatives play a crucial role (Waly, Yossif, Ibrahim, & Sofan, 2017).

Bioorganic Chemistry

In bioorganic chemistry, 2-butanone has been used in the synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as anti-diabetic agents (Nazir et al., 2018).

Solubility Studies

2-Butanone's solubility characteristics have been investigated in various solvents, providing insights crucial for its purification and application in different fields (Zhu et al., 2019).

Engine Fuel Research

Investigations into the use of 2-butanone as an alternative fuel in direct injection spark ignition engines have shown promising results, demonstrating its potential as a sustainable energy source (Hoppe et al., 2016).

Comparative Reactivity Analysis

Research comparing the reactivity of various oxygenated fuels, including 2-butanone, has provided valuable insights into their combustion behavior and potential environmental impacts (Pelucchi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound include H227, H315, H319, and H335, indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

ethyl 2-(cyclopropylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJSSFUYXICTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(cyclopropylamino)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

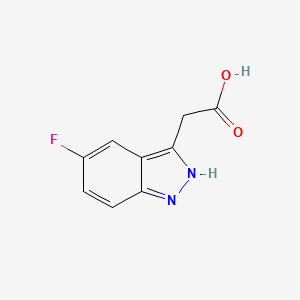

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)